

In-Depth Technical Guide: 3-Phenylthiophene-2-Boronic Acid

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Compound of Interest

Compound Name: *(3-Phenylthiophen-2-yl)boronic acid*

Cat. No.: *B15280478*

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PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

3-Phenylthiophene-2-boronic acid is a specialized heterocyclic organoboron intermediate used primarily in the synthesis of conjugated organic semiconductors (OLEDs, OFETs) and complex medicinal scaffolds. Its structural uniqueness lies in the ortho-relationship between the phenyl ring (C3) and the boronic acid moiety (C2) on the thiophene core. This proximity introduces significant steric strain, influencing both its reactivity in Suzuki-Miyaura cross-couplings and the conformational lock of resulting biaryl systems.

Chemical Identity Card

Property	Detail
Systematic IUPAC Name	(3-Phenylthiophen-2-yl)boronic acid
Common Synonyms	3-Phenyl-2-thienylboronic acid; 2-Borono-3-phenylthiophene
CAS Registry Number	2225155-73-5
Pinacol Ester CAS	1446654-86-9 (Often used as a more stable surrogate)
Molecular Formula	C ₁₀ H ₉ BO ₂ S
Molecular Weight	204.05 g/mol
SMILES	<chem>OB(O)C1=C(C2=CC=CC=C2)C=CS1</chem>
Appearance	White to off-white solid
Solubility	Soluble in DMSO, MeOH, DMF; sparingly soluble in water

PART 2: STRUCTURAL ANALYSIS & NOMENCLATURE

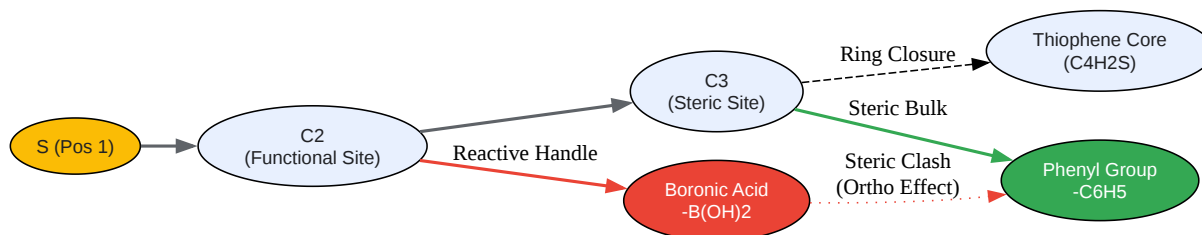
Nomenclature Logic

The numbering of the thiophene ring starts at the sulfur atom (position 1).

- Position 2: The carbon adjacent to sulfur bearing the principal functional group (Boronic Acid).
- Position 3: The adjacent carbon bearing the substituent (Phenyl).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Position 4 & 5: Unsubstituted carbons in this isomer.

Note on Regioisomerism: It is crucial to distinguish this compound from 5-phenylthiophene-2-boronic acid, where the phenyl and boronic acid groups are on opposite sides of the ring. The 3-phenyl-2-boronic arrangement creates a "crowded" environment that can retard transmetalation rates but offers unique selectivity in catalyst coordination.

Visual Structure Representation



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Figure 1: Structural connectivity of 3-phenylthiophene-2-boronic acid highlighting the steric interaction between the C2 and C3 substituents.

PART 3: SYNTHESIS PROTOCOL

Strategic Route Selection

Direct lithiation of 3-phenylthiophene is possible but often suffers from regioselectivity issues (C2 vs. C5 lithiation). The Bromination-Lithiation-Borylation pathway is the "Gold Standard" for high-fidelity synthesis, ensuring the boronic acid is installed exclusively at the C2 position.

Step-by-Step Methodology

Step 1: Regioselective Bromination

Objective: Install a bromine atom at C2 to serve as a specific handle for lithiation.

- Reagents: 3-Phenylthiophene, N-Bromosuccinimide (NBS).
- Solvent: DMF or Acetic Acid/Chloroform (1:1).
- Protocol:
 - Dissolve 3-phenylthiophene (1.0 eq) in DMF (0.5 M concentration).
 - Cool to 0°C to suppress poly-bromination.

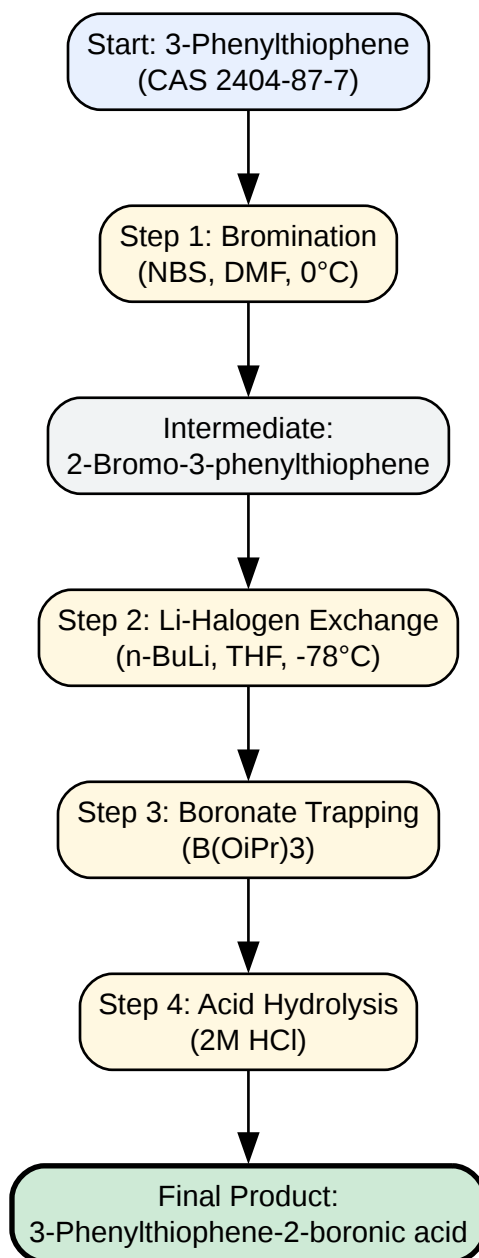
- Add NBS (1.05 eq) portion-wise over 30 minutes.
- Stir at room temperature for 2-4 hours. Monitor by TLC/GC-MS.
- Workup: Quench with water, extract with ethyl acetate. The product, 2-bromo-3-phenylthiophene, is purified via silica gel chromatography (Hexanes).[3]

Step 2: Lithium-Halogen Exchange & Borylation

Objective: Convert the C2-bromide to the C2-boronic acid.

- Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃).
- Solvent: Anhydrous THF.
- Protocol:
 - Setup: Flame-dry a 3-neck flask under Argon atmosphere.
 - Dissolve 2-bromo-3-phenylthiophene (1.0 eq) in anhydrous THF. Cool to -78°C (Critical for stability of the lithiated intermediate).
 - Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The steric bulk of the phenyl group prevents rotational equilibration, stabilizing the C2-lithio species.
 - Trapping: Add Triisopropyl borate (1.5 eq) rapidly.
 - Warming: Allow the mixture to warm to room temperature overnight.
 - Hydrolysis: Quench with 2M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.
 - Isolation: Extract with diethyl ether. The boronic acid often precipitates or crystallizes upon concentration.

Synthesis Workflow Diagram



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Figure 2: Step-wise synthetic pathway ensuring regiochemical purity.

PART 4: APPLICATIONS & REACTIVITY

Suzuki-Miyaura Cross-Coupling

This compound is a vital building block for synthesizing poly(3-phenylthiophene) derivatives and other conjugated polymers used in organic photovoltaics.

- Challenge: The C3-phenyl group exerts steric hindrance, making the C2-boronic acid less reactive than its C5-counterpart.
- Solution: Use active catalyst systems such as Pd(dppf)Cl₂ or Pd₂(dba)₃/S-Phos. The use of strong bases like K₃PO₄ or Ba(OH)₂ is recommended to accelerate the transmetalation step.

Medicinal Chemistry Scaffolds

The 2,3-substituted thiophene motif mimics the cis-stilbene geometry, serving as a rigid linker in:

- Kinase Inhibitors: The thiophene ring acts as a bioisostere for phenyl or pyridine rings in ATP-binding pockets.
- PD-L1 Antagonists: Used to construct twisted biaryl cores that disrupt protein-protein interactions.

PART 5: SAFETY & HANDLING

- Stability: Boronic acids are prone to dehydration, forming cyclic trimers (boroxines).[5] This is reversible upon treatment with aqueous base. Store at 2-8°C.
- Protodeboronation: The C2 position in thiophenes is susceptible to protodeboronation (loss of the boron group) under acidic conditions or high heat. Avoid prolonged heating in acidic media during coupling reactions.
- Hazards: Treat as a standard chemical irritant (H315, H319, H335). Wear nitrile gloves and safety glasses.

References

- PubChem.3-Phenylthiophene Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Portal.Suzuki-Miyaura Coupling: Mechanism and Catalysts. Available at: [\[Link\]](#)

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